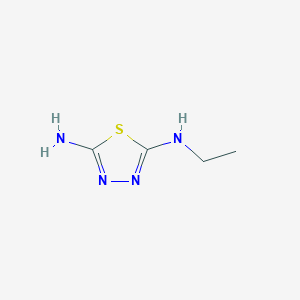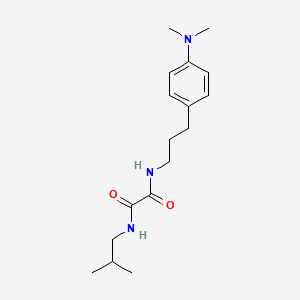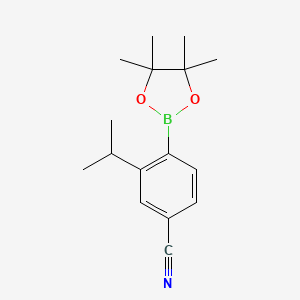
N-Ethyl-1,3,4-thiadiazole-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Ethyl-1,3,4-thiadiazole-2,5-diamine” is a chemical compound with the formula C₄H₈N₄S . It has a molecular weight of 144.198 g/mol .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis
The molecular structure of “this compound” was investigated using DFT calculations (b3lyp/6-311++G(d,p)) to understand the structures’ geometry and physiochemical properties .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 144.198 g/mol and is stored at ambient temperature .Aplicaciones Científicas De Investigación
Fungicidal Activity
N-Ethyl-1,3,4-thiadiazole-2,5-diamine derivatives have been investigated for their potential as fungicides. For instance, a study by Chen, Li, and Han (2000) synthesized various thiadiazole derivatives and evaluated their fungicidal activity against rice sheath blight, a major disease affecting rice in China. The research found that certain derivatives exhibited high fungicidal activity, indicating their potential application in agriculture (Chen, Li, & Han, 2000).
Application in Dyeing
Thiadiazole derivatives, including this compound, have been used in the synthesis of dyes. Malik, Patel, Tailor, and Patel (2018) developed thiadiazole derivatives for dyeing nylon fabric, demonstrating the versatility of these compounds in textile applications (Malik, Patel, Tailor, & Patel, 2018).
Synthetic Chemistry
The compound has been utilized in synthetic chemistry for the creation of various derivatives. Mirífico et al. (2009) explored the reactions of thiadiazole derivatives with nitrogen nucleophiles, leading to the synthesis of new compounds with potential applications in chemical research (Mirífico et al., 2009).
Corrosion Inhibition
Research by Sherif and Park (2006) showed that amino-5-ethyl-1,3,4-thiadiazole, a derivative of this compound, acts as an effective corrosion inhibitor for copper in saline solutions. This suggests potential applications in metal protection and industrial maintenance (Sherif & Park, 2006).
Anticancer Potential
Thiadiazole derivatives, including those based on this compound, have shown potential as anticancer agents. Gomha et al. (2017) synthesized a series of thiadiazole derivatives and evaluated them for anticancer activity, revealing promising results against specific cancer cell lines (Gomha et al., 2017).
Crystallographic Analysis
The compound has also been studied for its structural properties. El-Emam et al. (2020) conducted crystallographic and QTAIM analysis on thiadiazole derivatives, offering insights into the molecular structure and interactions of these compounds (El-Emam et al., 2020).
Mecanismo De Acción
Target of Action
N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial , anticonvulsant , and antitumor activities 1,3,4-thiadiazoles have been reported to inhibit various enzymes such as epidermal growth factor receptor (egfr) kinase, carbonic anhydrase, phosphodiesterase-7 (pde7), tyrosine kinase, and aromatase .
Mode of Action
It’s known that the 1,3,4-thiadiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting a potential antimicrobial mode of action .
Biochemical Pathways
Given the reported biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways associated with microbial growth, neuronal signaling, and tumor progression .
Pharmacokinetics
The compound’s molecular formula is reported as c6h13n7s, with an average mass of 215279 Da . This information, along with further experimental studies, could help predict its ADME properties.
Result of Action
Based on the reported activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may lead to the inhibition of microbial growth, reduction of neuronal excitability, and suppression of tumor progression .
Análisis Bioquímico
Cellular Effects
Compounds within the 1,3,4-thiadiazole class have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . These effects suggest that N-Ethyl-1,3,4-thiadiazole-2,5-diamine may influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that compounds within the 1,3,4-thiadiazole class can exhibit potent biological activities at certain dosages .
Propiedades
IUPAC Name |
2-N-ethyl-1,3,4-thiadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKWZTLHPKKOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2894869.png)


![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![3-chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2894879.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)



![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)